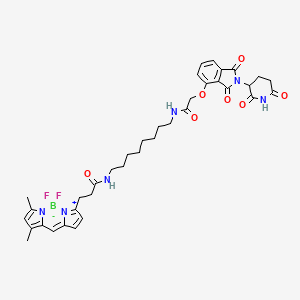

BODIPY FL thalidomide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BODIPY FL thalidomide: is a high-affinity fluorescent probe designed for the human cereblon protein. It is a conjugate of the fluorescent dye BODIPY FL and the drug thalidomide. This compound is particularly significant in the field of chemical biology due to its application in time-resolved fluorescence resonance energy transfer (TR-FRET) assays, which are used to study protein-ligand interactions .

Métodos De Preparación

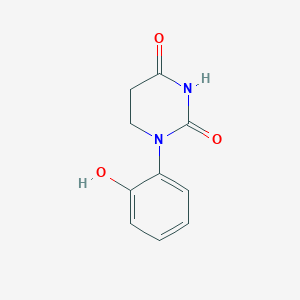

Synthetic Routes and Reaction Conditions: The synthesis of BODIPY FL thalidomide involves the conjugation of BODIPY FL dye with thalidomide. The process typically starts with the preparation of BODIPY FL, which is synthesized through a series of reactions involving boron-dipyrromethene. Thalidomide is then chemically linked to BODIPY FL through a linker, often an oxyacetamide-alkyl chain, to form the final compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of the individual components (BODIPY FL and thalidomide) followed by their conjugation under controlled conditions. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: BODIPY FL thalidomide primarily undergoes substitution reactions during its synthesis. The thalidomide moiety can also undergo isomerization, which can affect its binding affinity and activity .

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve the use of nucleophilic reagents to introduce the thalidomide moiety into the BODIPY FL structure.

Isomerization: This process can occur under various conditions, including changes in pH and temperature

Major Products: The major product of these reactions is the this compound conjugate, which exhibits high affinity for the cereblon protein and is used in TR-FRET assays .

Aplicaciones Científicas De Investigación

Chemistry: BODIPY FL thalidomide is used as a fluorescent probe in various chemical assays to study protein-ligand interactions. Its high sensitivity and selectivity make it an invaluable tool for characterizing cereblon ligands .

Biology: In biological research, this compound is employed to investigate the role of cereblon in protein degradation pathways. It helps in understanding the molecular mechanisms underlying various biological processes .

Medicine: The compound is used in the development of molecular glues and proteolysis-targeting chimeras (PROTACs), which have therapeutic implications for diseases such as cancer and neurodegenerative disorders .

Industry: In the pharmaceutical industry, this compound is utilized in high-throughput screening assays to identify potential drug candidates that target cereblon .

Mecanismo De Acción

BODIPY FL thalidomide exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the degradation of target proteins through the ubiquitin-proteasome pathway. The compound’s high affinity for cereblon allows for the sensitive detection of cereblon ligands in TR-FRET assays .

Comparación Con Compuestos Similares

Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.

Lenalidomide and Pomalidomide: Analogues of thalidomide with enhanced therapeutic efficacy and reduced side effects.

BODIPY Dyes: A class of fluorescent dyes used in various imaging and sensing applications

Uniqueness: BODIPY FL thalidomide is unique due to its dual functionality as a fluorescent probe and a cereblon ligand. This dual role allows it to be used in both imaging and functional assays, providing a versatile tool for scientific research .

Propiedades

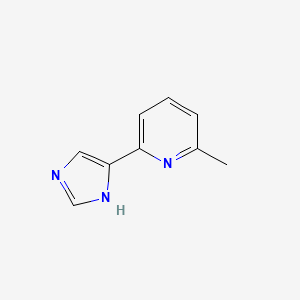

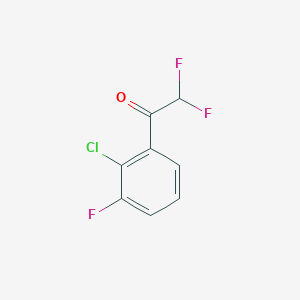

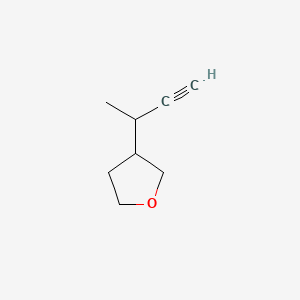

Fórmula molecular |

C37H43BF2N6O7 |

|---|---|

Peso molecular |

732.6 g/mol |

Nombre IUPAC |

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]propanamide |

InChI |

InChI=1S/C37H43BF2N6O7/c1-23-20-24(2)45-29(23)21-26-13-12-25(46(26)38(45,39)40)14-16-31(47)41-18-7-5-3-4-6-8-19-42-33(49)22-53-30-11-9-10-27-34(30)37(52)44(36(27)51)28-15-17-32(48)43-35(28)50/h9-13,20-21,28H,3-8,14-19,22H2,1-2H3,(H,41,47)(H,42,49)(H,43,48,50) |

Clave InChI |

CJILTFJYYOHLGA-UHFFFAOYSA-N |

SMILES canónico |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C)C)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1r)-1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13572981.png)

![3-[3-(12-azido-4,7,10-trioxa-1-azadodecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13572995.png)

![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572996.png)

![2-{1-[(Tert-butoxy)carbonyl]azepan-2-yl}acetic acid](/img/structure/B13573049.png)